molecular formula C17H13Cl2N3OS2 B14878649 (Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide

(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide

Cat. No.: B14878649
M. Wt: 410.3 g/mol
InChI Key: OWGGOZUGOSNXBF-UKWGHVSLSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones.

    Thioether Formation: The thiazole derivative is then reacted with a suitable alkylating agent to form the thioether linkage.

    Hydrazone Formation: The final step involves the condensation of the thioether derivative with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often studied for their catalytic properties in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Agents: Some thiazole derivatives are being investigated for their anticancer properties, targeting specific cellular pathways.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Pharmaceuticals: They are potential candidates for drug development due to their diverse biological activities.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(benzylidene)propanehydrazide: Lacks the dichloro substitution on the benzylidene moiety.

    (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-difluorobenzylidene)propanehydrazide: Contains fluorine atoms instead of chlorine.

Uniqueness

The presence of the 2,6-dichlorobenzylidene moiety in (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide may confer unique biological activities or chemical properties compared to its analogs. The dichloro substitution can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H13Cl2N3OS2

Molecular Weight

410.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H13Cl2N3OS2/c1-10(24-17-21-14-7-2-3-8-15(14)25-17)16(23)22-20-9-11-12(18)5-4-6-13(11)19/h2-10H,1H3,(H,22,23)/b20-9-

InChI Key

OWGGOZUGOSNXBF-UKWGHVSLSA-N

Isomeric SMILES

CC(C(=O)N/N=C\C1=C(C=CC=C1Cl)Cl)SC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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